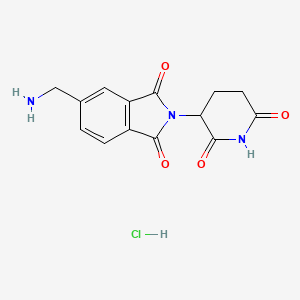

5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl

描述

5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl is a complex organic compound that features both isoindoline and piperidine moieties. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoindoline Core: This can be achieved through the cyclization of a suitable precursor.

Introduction of the Piperidine Ring: This step may involve the reaction of the isoindoline derivative with a piperidine precursor under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

化学反应分析

Nucleophilic Substitution Reactions

The aminomethyl group (-CH2NH2) acts as a primary amine, enabling nucleophilic substitution. Key reactions include:

Acylation

-

Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with benzoyl chloride in dichloromethane (DCM) and triethylamine yields the corresponding benzamide derivative .

-

Reagent: Acetyl chloride, DCM, DIEA.

Sulfonylation

-

Reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) to produce sulfonamides. This reaction is typically performed in DCM with a base like triethylamine .

-

Reagent: Methanesulfonyl chloride, DCM, TEA.

Coupling Reactions

The amine participates in palladium-catalyzed cross-couplings, similar to isoindoline derivatives in PROTAC syntheses :

Buchwald-Hartwig Amination

-

Couples with aryl halides using Pd catalysts (e.g., Pd2(dba)3) and ligands (e.g., Xantphos) .

-

Conditions: Dioxane, 110°C, N2 atmosphere.

-

Example: Synthesis of sulfonyl fluoride derivatives from brominated precursors .

Reactions Involving the Isoindoline-Dione Core

The isoindoline-1,3-dione moiety undergoes hydrolysis and reduction:

Hydrolysis

-

Under basic conditions (e.g., NaOH), the dione ring opens to form a dicarboxylic acid.

-

Product: .

Reduction

-

Catalytic hydrogenation (H2/Pd-C) reduces the dione to a diol.

-

Product: .

Dioxopiperidinyl Ring Modifications

The 2,6-dioxopiperidin-3-yl group participates in ring-opening and functionalization:

Acidic Ring-Opening

-

Treatment with HCl/EtOH cleaves the piperidinyl ring, yielding a linear diamide.

-

Product: .

Oxidation

-

Oxidizing agents (e.g., KMnO4) convert the dioxopiperidine to a diketone .

-

Reagent: KMnO4, H2O, 25°C.

Comparative Reactivity Table

Stability Considerations

科学研究应用

Medicinal Chemistry Applications

1. Thalidomide Analog Research

5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is recognized as a thalidomide analog. Thalidomide has been studied for its immunomodulatory effects and anti-inflammatory properties. The analog is being explored for its potential to develop new therapies targeting various diseases, including cancer and autoimmune disorders .

2. Proteolysis Targeting Chimera (PROTAC) Research

This compound serves as a ligand in PROTAC technology, which is a novel therapeutic approach that utilizes small molecules to induce targeted protein degradation. This method has shown promise in treating cancers by selectively degrading oncogenic proteins .

Biochemical Applications

1. Enzyme Inhibition Studies

Research indicates that the compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition could lead to therapeutic benefits in diseases characterized by dysregulated enzyme activity .

2. Structure-Activity Relationship (SAR) Studies

The compound's structural features allow it to be utilized in SAR studies to identify how modifications can enhance its biological activity. Such studies are critical for the development of more effective drugs with fewer side effects .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Thalidomide Analog Research | Explores immunomodulatory effects and anti-inflammatory properties | Development of new therapies |

| PROTAC Technology | Serves as a ligand for targeted protein degradation | Selective treatment of cancers |

| Enzyme Inhibition | Investigates inhibition of key enzymes | Therapeutic benefits in various diseases |

| Structure-Activity Relationship | Analyzes modifications to enhance biological activity | Improved drug efficacy and safety |

Case Studies

Case Study 1: Development of Anti-Cancer Therapies

In recent studies, researchers have utilized 5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride in the design of novel anti-cancer agents targeting specific pathways involved in tumor growth. The results indicated a significant reduction in tumor cell viability when treated with compounds derived from this analog .

Case Study 2: PROTAC-Based Therapeutics

A study published in 2024 demonstrated that the incorporation of this compound into PROTAC constructs led to enhanced degradation of target proteins associated with malignancies. The study highlighted its effectiveness in preclinical models, paving the way for future clinical trials .

作用机制

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The exact pathways would need to be elucidated through experimental studies.

相似化合物的比较

Similar Compounds

- 2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione

- 5-(Aminomethyl)isoindoline-1,3-dione

5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: (without HCl)

Uniqueness

The presence of both the isoindoline and piperidine rings, along with the aminomethyl group, makes 5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl unique. This combination of functional groups can lead to diverse chemical reactivity and potential biological activity.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

生物活性

5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride (CAS No. 1010100-22-7) is a synthetic compound related to thalidomide and its derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a ligand in proteolysis-targeting chimera (PROTAC) research.

- Molecular Formula : C14H14ClN3O4

- Molecular Weight : 323.73 g/mol

- CAS Number : 1010100-22-7

- InChI Key : ODZXEQVQLJKSQH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and immune response modulation. It acts as an inhibitor of specific kinases and has been studied for its effects on tumor necrosis factor (TNF) production.

Anticancer Properties

- Inhibition of Tumor Necrosis Factor (TNF) Production :

-

Kinase Inhibition :

- Studies indicate that 5-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl inhibits several kinases implicated in cancer cell proliferation and survival. For instance, it has been tested against MELK (maternal embryonic leucine zipper kinase), showing significant inhibition with IC50 values in the nanomolar range .

Table 1: Enzymatic IC50 Values of Kinase Targets

| Kinase Target | % Activity Remaining (1 µM) | Enzymatic IC50 (nM) |

|---|---|---|

| MELK | 13 | 15.3 |

| PIM1 | 1 | 60.6 |

| PIM2 | 2 | - |

| RIPK2 | 3 | 42.5 |

| DYRK3 | 5 | 41.8 |

Case Study: Inhibition of MELK in Breast Cancer

A study conducted by Huang et al. demonstrated that the compound effectively inhibited MELK activity, which is essential for the proliferation of basal-like breast cancer cells. The compound's ability to selectively inhibit MELK while sparing other kinases involved in critical cellular processes suggests its potential as a targeted therapy .

Research on Proteolysis Targeting Chimera (PROTAC)

Research indicates that this compound serves as a functionalized ligand for PROTAC development, enabling targeted degradation of specific proteins involved in oncogenesis. The application of PROTAC technology using this compound could lead to novel therapeutic strategies against resistant cancer phenotypes .

属性

IUPAC Name |

5-(aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4.ClH/c15-6-7-1-2-8-9(5-7)14(21)17(13(8)20)10-3-4-11(18)16-12(10)19;/h1-2,5,10H,3-4,6,15H2,(H,16,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZXEQVQLJKSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。